molecular formula C12H21NO3 B3273775 tert-Butyl 1-formylcyclohexylcarbamate CAS No. 594872-65-8

tert-Butyl 1-formylcyclohexylcarbamate

Cat. No.: B3273775
CAS No.: 594872-65-8
M. Wt: 227.3 g/mol
InChI Key: ZIKUKJDGNXNBEU-UHFFFAOYSA-N
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Description

tert-Butyl 1-formylcyclohexylcarbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-formylcyclohexylcarbamate can be synthesized through the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize flow microreactor systems, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-formylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 1-formylcyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group for amines in peptide synthesis.

    Medicine: Explored for its potential use in drug development as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-formylcyclohexylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-hydroxycyclohexylcarbamate
  • tert-Butyl 1-methylcyclohexylcarbamate
  • tert-Butyl 1-aminocyclohexylcarbamate

Uniqueness

tert-Butyl 1-formylcyclohexylcarbamate is unique due to its formyl group, which imparts distinct reactivity and chemical properties compared to other carbamate esters. The presence of the formyl group allows for specific reactions such as oxidation and reduction, which are not possible with other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-formylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUKJDGNXNBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 2
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 3
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 4
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 5
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 6
tert-Butyl 1-formylcyclohexylcarbamate

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